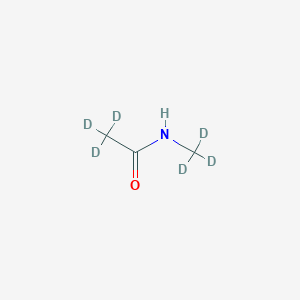
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine
Overview
Description
“2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine” is a chemical compound with the molecular formula C11H17N3 . It is also known as "1H-Pyrazole-1-ethanamine, 3,5-dicyclopropyl-" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine” include a molecular weight of 191.27 , a predicted density of 1.40±0.1 g/cm3 , and a predicted boiling point of 342.7±30.0 °C . The melting point is not available .Scientific Research Applications
Anticancer Activity
Derivatives of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine, structurally related to 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine, have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. These compounds exhibited moderate to significant cytotoxicity, highlighting their potential as anticancer agents (Alam, Panda, Alam, & Rahisuddin, 2018).
Catalysis in Polymerization
Research on pyrazolylamine ligands related to the compound has shown that when activated with aluminum co-catalysts, certain nickel complexes can catalyze the oligomerization or polymerization of ethylene. This process results in the production of materials like butene, hexene, and highly branched or linear high-density polyethylene, depending on the co-catalyst and solvent used. These findings open up new avenues for the development of catalytic systems for polymer production (Obuah, Omondi, Nozaki, & Darkwa, 2014).
CO2 and Cyclohexene Oxide Copolymerization
Pyrazolyl compounds, including those structurally similar to 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine, have been utilized as catalysts in the copolymerization of CO2 and cyclohexene oxide. This process generates poly(cyclohexene carbonate) under solvent-free conditions, showcasing the potential of these compounds in environmentally friendly polymer synthesis (Matiwane, Obuah, & Darkwa, 2020).
Synthesis of Heterocyclic Compounds
The versatility of compounds related to 2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine is further evidenced in their use as intermediates in the synthesis of a wide array of heterocyclic compounds. These compounds have applications ranging from materials science to potential therapeutic agents, highlighting the broad utility of this chemical class in synthetic organic chemistry (Hu, Peng, Huang, Yang, & Chen, 2018).
properties
IUPAC Name |
2-(3,5-dicyclopropylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-5-6-14-11(9-3-4-9)7-10(13-14)8-1-2-8/h7-9H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFZHEJHGUGFJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCN)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1458389.png)
![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1458390.png)

![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride](/img/structure/B1458394.png)




![1-[(3-Methylisoxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1458400.png)
